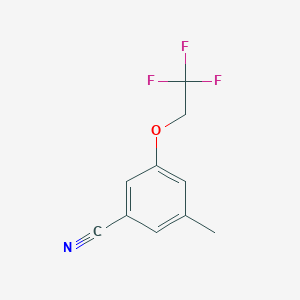

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile

Description

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic nitrile featuring a methyl group at the 3-position and a 2,2,2-trifluoroethoxy substituent at the 5-position of the benzene ring.

The trifluoroethoxy group (-OCH₂CF₃) is a strong electron-withdrawing substituent, while the methyl group (-CH₃) is mildly electron-donating. Fluorinated benzonitriles are widely utilized in drug development, as fluorination enhances bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name |

3-methyl-5-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-7-2-8(5-14)4-9(3-7)15-6-10(11,12)13/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKVVVIMXYMCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, where a trifluoromethyl group is added to a carbon-centered radical intermediate . This process often requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzoic acid, while reduction could produce trifluoroethoxybenzylamine.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have demonstrated that this compound may induce apoptosis in cancer cell lines through caspase activation pathways. This suggests its potential as a lead compound in the development of anticancer drugs.

- Anti-inflammatory Properties : Preliminary research indicates that it may exhibit anti-inflammatory effects, making it a candidate for further exploration in drug development aimed at inflammatory diseases.

Research into the biological interactions of this compound has shown:

- Antioxidant Properties : A study utilizing the Ferric Reducing Antioxidant Power (FRAP) assay indicated significant antioxidant activity comparable to established antioxidants like Trolox®. This positions the compound as a potential agent for oxidative stress-related conditions.

- Enzyme Interaction : The nitrile group may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Materials Science

The stability and unique properties of 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile make it valuable in materials science:

- Specialty Chemicals : It serves as an intermediate in the synthesis of specialty chemicals that require fluorinated compounds. These chemicals are often used in high-performance materials due to their enhanced properties.

Chemical Synthesis

The compound acts as a versatile building block for synthesizing more complex organic molecules:

- Reactivity : Its trifluoroethoxy and nitrile groups allow for various chemical reactions such as oxidation and substitution, facilitating the creation of diverse derivatives.

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer drug development; anti-inflammatory agents |

| Biological Research | Antioxidant studies; enzyme interaction studies |

| Industrial Chemistry | Synthesis of specialty chemicals |

| Organic Synthesis | Building block for complex organic molecules |

Case Study on Antioxidant Activity

A recent investigation into the antioxidant properties of this compound revealed that it significantly reduces oxidative stress markers in vitro. The study compared its efficacy against standard antioxidants and found comparable results, suggesting its potential use in dietary supplements or pharmaceuticals targeting oxidative damage.

Mechanistic Insights into Anticancer Activity

In experiments involving human leukemia cell lines, treatment with 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile resulted in increased apoptosis rates. The study highlighted the activation of caspase pathways as a critical mechanism through which this compound exerts its anticancer effects.

Mechanism of Action

The mechanism by which 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence various biochemical pathways and cellular processes, depending on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile with key analogs:

Key Observations:

- Electron-withdrawing vs.

- Lipophilicity : The methyl group in 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile increases lipophilicity (logP) compared to fluoro or chloro analogs (), aiding membrane permeability. However, it is less lipophilic than trifluoromethyl-substituted analogs () .

- Steric Effects : The trifluoroethoxy group introduces steric bulk, which may hinder binding to certain enzymatic pockets compared to smaller substituents like -F or -CF₃ .

Pharmacological Relevance

- Comparison with Proton Pump Inhibitors (PPIs) : highlights derivatives of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine as intermediates in Lansoprazole synthesis. The trifluoroethoxy group in the target compound may similarly enhance acid stability in gastric environments .

- Dual Fluorinated Analogs : Compounds like 3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzonitrile () exhibit heightened metabolic resistance due to dual fluorinated groups but may suffer from reduced solubility, limiting their utility .

Biological Activity

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles. Its unique structure, characterized by the presence of a trifluoroethoxy group and a methyl group on the benzene ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile is . The presence of the trifluoroethoxy group imparts significant electronic properties to the molecule, influencing its reactivity and biological interactions.

The biological activity of 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency in inhibiting specific biological pathways.

Interaction with Enzymes

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways critical for cancer progression and other diseases .

Cytotoxicity and Anticancer Activity

A series of studies have assessed the cytotoxic effects of 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile on various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values indicating effective concentrations required to reduce cell viability by 50%.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile | HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle disruption .

Case Study 1: Anticancer Efficacy

In a preclinical trial involving human cancer cell lines, 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile was tested for its ability to inhibit tumor growth. The results indicated a dose-dependent reduction in tumor cell proliferation and enhanced apoptosis markers when treated with the compound compared to control groups .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific enzymes related to cancer metabolism showed that this compound effectively inhibited key metabolic pathways in cancer cells. This was evidenced by a decrease in lactate production and alterations in glucose metabolism pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-5-(2,2,2-trifluoroethoxy)benzonitrile, and how can reaction conditions be systematically optimized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:

- Step 1 : Introduce the trifluoroethoxy group via SNAr on a pre-functionalized benzoyl chloride intermediate under anhydrous conditions with a base like K₂CO₃ in DMF .

- Step 2 : Install the nitrile group using cyanation reagents (e.g., CuCN or Pd-catalyzed cyanation) .

Optimization variables :- Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions).

- Solvent polarity (DMF vs. THF for SNAr efficiency).

- Temperature (60–120°C for trifluoroethoxy group installation).

Design fractional factorial experiments to assess yield and purity trade-offs.

Q. How can researchers characterize the electronic effects of the trifluoroethoxy substituent on the benzonitrile core?

Use spectroscopic and computational methods:

- NMR : Compare chemical shifts of aromatic protons in ¹H NMR to assess electron-withdrawing effects .

- IR : Analyze C≡N stretching frequency (~2220 cm⁻¹) for resonance interactions .

- DFT calculations : Compute electrostatic potential maps to visualize electron density redistribution caused by the trifluoroethoxy group .

Q. What are the stability considerations for 3-methyl-5-(2,2,2-trifluoroethoxy)benzonitrile under typical storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light sensitivity : Expose to UV-vis light (300–400 nm) and track nitrile group integrity using LC-MS .

- Solution stability : Test in DMSO or acetonitrile at -20°C vs. 25°C to identify optimal solvent storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., ambiguous NOESY or HSQC correlations)?

- Multi-technique validation : Cross-verify ¹H/¹³C NMR with HRMS (e.g., m/z calculated for C₁₀H₇F₃NO: 214.0473; observed: 214.0478 ).

- 2D NMR : Use HMBC to confirm through-space coupling between the trifluoroethoxy group and aromatic protons .

- X-ray crystallography : Resolve steric or conformational ambiguities in solid-state structures .

Q. What strategies mitigate side reactions during functionalization of 3-methyl-5-(2,2,2-trifluoroethoxy)benzonitrile in medicinal chemistry applications?

- Protecting groups : Temporarily block the nitrile with a trimethylsilyl group during electrophilic substitutions .

- Directed ortho-metalation : Use LiTMP to selectively deprotonate and functionalize the aromatic ring while preserving the trifluoroethoxy group .

- Kinetic control : Optimize reaction stoichiometry (e.g., limiting electrophile equivalents) to minimize over-substitution.

Q. How does the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic effects : The strong electron-withdrawing nature of the -OCH₂CF₃ group activates the ring for oxidative addition but may reduce Pd catalyst turnover.

- Solvent selection : Use mixed polar solvents (e.g., dioxane/water) to enhance solubility of boronic acid coupling partners .

- Ligand screening : Test bulky ligands (e.g., SPhos) to prevent catalyst poisoning by the nitrile group .

Q. What computational models predict the biological activity of derivatives of 3-methyl-5-(2,2,2-trifluoroethoxy)benzonitrile?

- QSAR : Train models using descriptors like logP, polar surface area, and H-bond acceptor counts from analogs in and .

- Docking simulations : Map the compound’s interaction with target proteins (e.g., kinases) using AutoDock Vina, focusing on the trifluoroethoxy group’s role in hydrophobic pocket binding .

Methodological Guidelines

- Synthetic reproducibility : Always validate yields and purity via independent replicates, especially when scaling reactions (e.g., 10 mg to 1 g) .

- Data interpretation : Use cheminformatics tools (e.g., MestReNova, Gaussian) to deconvolute overlapping spectral peaks .

- Safety protocols : Adhere to strict handling guidelines for nitriles (e.g., use fume hoods, avoid skin contact) as outlined in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.